![molecular formula C21H18N2OS B2606483 3-(2-methylbenzyl)-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1207014-35-4](/img/structure/B2606483.png)
3-(2-methylbenzyl)-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-(2-methylbenzyl)-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one” is a derivative of thieno[3,2-d]pyrimidin-4-amine . It has been studied for its potential as a drug target in Mycobacterium tuberculosis .
Synthesis Analysis
The synthesis of thieno[3,2-d]pyrimidin-4-amine derivatives, including “3-(2-methylbenzyl)-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one”, involves structural modifications of tazemetostat .Molecular Structure Analysis
The molecular structure of “3-(2-methylbenzyl)-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one” is derived from thieno[3,2-d]pyrimidin-4-amine . The structure–activity relationship (SAR) of this compound and its derivatives has been studied .科学的研究の応用
Cancer Therapy
Thieno[3,2-d]pyrimidine derivatives have been identified as potent inhibitors targeting tubulin for cancer therapy. Guided by the X-ray cocrystal structure of a lead compound, a series of these derivatives demonstrated significant antiproliferative activity against various tumor cell lines. Two analogues showed IC50 values around 1nM and were effective against P-glycoprotein-mediated multidrug resistance (MDR), suggesting their potential in overcoming chemotherapy resistance .
Antitubercular Agents
Compounds within the thieno[3,2-d]pyrimidine class have been synthesized and evaluated for their potential as antitubercular agents. Some demonstrated significant activity against Mycobacterium tuberculosis H37Ra, indicating their promise in the treatment of tuberculosis. These findings highlight the potential of thienopyrimidinones to be developed further as antitubercular medications .
Inhibition of Tubulin Polymerization
Specific thieno[3,2-d]pyrimidine compounds have been shown to inhibit tubulin polymerization at low concentrations. This action is crucial in the development of cancer therapeutics, as it can lead to G2/M phase arrest and apoptosis in tumor cells, thereby inhibiting their growth and proliferation .
Anti-Migration and Anti-Invasion
In addition to their antiproliferative effects, certain thieno[3,2-d]pyrimidine derivatives can inhibit tumor cell migration and invasion at low concentrations. This property is particularly valuable in preventing metastasis, which is the spread of cancer from one part of the body to another .
Mechanistic Studies
Mechanistic studies involving thieno[3,2-d]pyrimidines have provided insights into their mode of action. For instance, they have been shown to induce G2/M phase arrest and apoptosis in SKOV3 cells, a type of ovarian cancer cell line. Understanding these mechanisms is vital for the design of more effective cancer treatments .
Crystal Structure Elucidation
The X-ray cocrystal structures of thieno[3,2-d]pyrimidine derivatives complexed with tubulin have been elucidated. This structural information is instrumental in guiding the design and optimization of new compounds with improved efficacy and reduced toxicity for cancer therapy .
Colchicine-Binding Site Inhibitors
Thieno[3,2-d]pyrimidine and heterocyclic fused pyrimidines have been identified as colchicine-binding site inhibitors (CBSIs). These inhibitors can bind to the colchicine site on tubulin, a strategic target for anticancer drugs, offering a new avenue for drug development .
Overcoming Multidrug Resistance
The ability of thieno[3,2-d]pyrimidine derivatives to overcome multidrug resistance is a significant breakthrough. Multidrug resistance is a major challenge in cancer therapy, and compounds that can bypass this resistance mechanism can greatly enhance the effectiveness of treatment regimens .
将来の方向性
作用機序
Target of action
Thieno[2,3-d]pyrimidin-4(3H)-ones have been studied as potential antitubercular agents, showing significant antimycobacterial activity against Mycobacterium tuberculosis . Thieno[3,2-d]pyrimidine derivatives have been synthesized as EZH2 inhibitors .
Biochemical pathways
Ezh2 inhibitors can affect the histone methylation pathways, leading to changes in gene expression .
Result of action
Thieno[2,3-d]pyrimidin-4(3H)-ones have shown antimycobacterial activity, and thieno[3,2-d]pyrimidine derivatives have demonstrated antitumor activity .
特性
IUPAC Name |
7-(4-methylphenyl)-3-[(2-methylphenyl)methyl]thieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2OS/c1-14-7-9-16(10-8-14)18-12-25-20-19(18)22-13-23(21(20)24)11-17-6-4-3-5-15(17)2/h3-10,12-13H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQAPRVFIUMTMCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC4=CC=CC=C4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

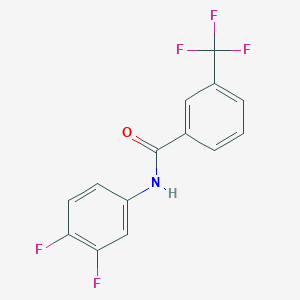
![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-1-methyl-N-(3-morpholinopropyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2606405.png)
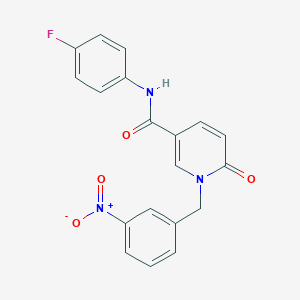
![3-((5-((4-fluorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2606407.png)
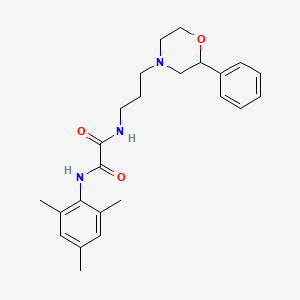

![N-[4-methoxy-2-(3-methylphenyl)quinolin-6-yl]-N'-phenylurea](/img/structure/B2606412.png)
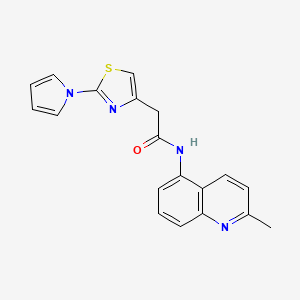
![5-methyl-N-(octahydrobenzo[b][1,4]dioxin-6-yl)pyrazine-2-carboxamide](/img/structure/B2606415.png)

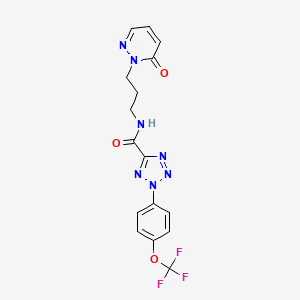
![Cis-Benzyl 2-(Bromomethyl)Hexahydrofuro[2,3-C]Pyridine-6(2H)-Carboxylate](/img/structure/B2606420.png)
![2-chloro-N-{[1-(4-methoxyphenyl)cyclohexyl]methyl}pyridine-3-carboxamide](/img/structure/B2606422.png)
![N-(1-cyanocyclobutyl)-3-[(2-fluorophenyl)sulfanyl]propanamide](/img/structure/B2606423.png)